4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom and a cyclobutylmethyl group in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Formic Acid: Used in the cyclization of thiophene derivatives to form thienopyrimidines.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Used in the synthesis of β-keto amides.
Pyrrolidine and Calcium Chloride: Used in the cyclization of β-keto amides to thienopyrimidine-2,4-diones.
Major Products
The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
Thieno[3,2-d]pyrimidine-2,4-dione: Studied for its potential anticancer activities.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Demonstrates reactivity through electrophilic substitution reactions.
Uniqueness
4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutylmethyl group and the chlorine atom enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C11H11ClN2S |
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Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c12-10-8-4-5-15-11(8)14-9(13-10)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
InChI Key |
NTAIHAAFQRWNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC3=C(C=CS3)C(=N2)Cl |
Origin of Product |
United States |
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